molecular formula C11H11N3 B15341797 2,4-Dimethyl-6-phenyl-1,3,5-triazine CAS No. 3599-61-9

2,4-Dimethyl-6-phenyl-1,3,5-triazine

Cat. No.: B15341797
CAS No.: 3599-61-9
M. Wt: 185.22 g/mol
InChI Key: XBKFUNILASZNBC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, characterized by a triazine ring substituted with methyl and phenyl groups, imparts specific chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-phenyl-1,3,5-triazine typically involves the trimerization of nitriles or the cyclization of appropriate precursors. One common method is the reaction of benzonitrile with dicyandiamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and requires specific temperature and pressure conditions to ensure the formation of the triazine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality triazine compounds .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions between the triazine ring and the enzyme’s active site residues. Additionally, the compound may interfere with cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups enhances its stability, while the phenyl group contributes to its hydrophobic character, making it suitable for various applications in organic synthesis and material science .

Properties

CAS No.

3599-61-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2,4-dimethyl-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C11H11N3/c1-8-12-9(2)14-11(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

XBKFUNILASZNBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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